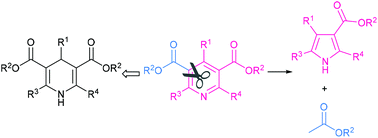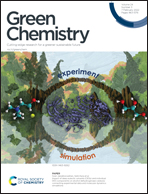Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings†
Green Chemistry Pub Date: 2021-04-08 DOI: 10.1039/D1GC00487E
Abstract
Electrochemical ring-contraction of HEs and theirs pyridine derivatives is developed to obtain polysubstituted pyrroles. This process provides an orthogonal utilization of Hantzsch esters for the well-documented application as side chain or hydrogen donors. The formal transformation shows an extrusion of ethyl acetate out of the pyridine ring in a single step. In addition to the novel transformation, we also discovered the Lewis acid's intermolecular control of regioselectivity during an intramolecular electrochemical process. The reaction provides a number of polysubstituted pyrroles that have never been accessed, including pharmaceutical intermediates and photoswitches. An unusual 4-electron continuous reduction drives the unprecedented anionic dearomatization/ring-contraction/rearomatization pathway.

Recommended Literature
- [1] Cyclisation of hex-5-en-2-one to the 2,5-dimethyl-1-oxoniacyclopent-1-enyl cation in sulphuric acid
- [2] TiO2 thin films by chemical vapour deposition: control of the deposition process and film characterisation
- [3] Candida parapsilosis ATCC 7330 mediated oxidation of aromatic (activated) primary alcohols to aldehydes
- [4] Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst†
- [5] Synthesis of dimesitylborane-substituted phenylcarbazoles as bipolar host materials and the variation of the green PHOLED performance with the substituent position of the boron atom†
- [6] Recent progress in rechargeable lithium batteries with organic materials as promising electrodes
- [7] Porous protein–silica composite formation: manipulation of silicate porosity and protein conformation
- [8] Oligomerisation of ethene by new palladium iminophosphine catalysts
- [9] Thermodynamic association constants for CdCl+, CdCl2, CdBr+, and CdBr2, in molten Ca(NO3)2, 4H2O
- [10] Photo-activated autophagy-associated tumour cell death by lysosome impairment based on manganese-doped graphene quantum dots†










